molecular formula C11H9BrClF3O2 B14077391 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14077391
M. Wt: 345.54 g/mol
InChI Key: TVIRNHPPSFNPAM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and trifluoromethoxy groups play crucial roles in binding to active sites, while the chloropropanone moiety may participate in covalent modifications of target molecules. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and applications.

The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

TVIRNHPPSFNPAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)CBr)Cl

Origin of Product

United States

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